Home > Products > Screening Compounds P5733 > (KDO)2-(lauroyl)-lipid IVA
(KDO)2-(lauroyl)-lipid IVA -

(KDO)2-(lauroyl)-lipid IVA

Catalog Number: EVT-1595071
CAS Number:
Molecular Formula: C96H176N2O38P2
Molecular Weight: 2028.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(KDO)2-(lauroyl)-lipid IVA is a lipid A comprising lipid IVA glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues and carrying an additional dodecanoyl group. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (KDO)2-(lauroyl)-lipid IVA(6-).
Overview

(Kdo)2-(lauroyl)-lipid IVA is a significant component of the lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. It plays a crucial role in bacterial viability and immunogenicity. The compound consists of a lipid A backbone modified with two residues of 2-keto-3-deoxyoctonate (Kdo) and a lauroyl fatty acid chain. This structure is essential for the stability of the bacterial outer membrane and is involved in interactions with host immune systems.

Source

(Kdo)2-(lauroyl)-lipid IVA is primarily synthesized within Escherichia coli and other Gram-negative bacteria. The biosynthetic pathway involves several enzymes that facilitate the sequential addition of acyl chains and sugar residues, ultimately leading to the formation of this complex lipid structure.

Classification

This compound is classified as a glycolipid, specifically a type of lipid A, which is a fundamental component of LPS. Lipid A serves as an anchor for the polysaccharide portion of LPS, contributing to its structural integrity and biological function.

Synthesis Analysis

Methods

The biosynthesis of (Kdo)2-(lauroyl)-lipid IVA occurs via the Raetz pathway, which involves multiple enzymatic steps. Key enzymes include:

  • LpxA: Initiates the pathway by transferring an acyl chain from acyl carrier protein to UDP-N-acetylglucosamine.
  • LpxC: Hydrolyzes the acetamido group, committing the substrate to lipid A synthesis.
  • LpxD: Adds another acyl chain to form UDP-diacylglucosamine.
  • LpxK: Phosphorylates the disaccharide backbone to yield lipid IV A.
  • KdtA: Catalyzes the transfer of Kdo residues from CMP-Kdo to lipid IV A.

These reactions occur on the cytoplasmic side of the inner membrane, with subsequent modifications leading to the final hexa-acylated form of lipid A, including (Kdo)2-(lauroyl)-lipid IVA .

Technical Details

The synthesis can be performed in vitro using cell-free extracts from E. coli, allowing for controlled studies on enzyme activity and substrate specificity. Radiolabeling techniques can also be employed to trace specific modifications during biosynthesis .

Molecular Structure Analysis

Structure

The molecular structure of (Kdo)2-(lauroyl)-lipid IVA features:

  • A lipid A backbone composed of glucosamine residues.
  • Two Kdo sugar residues linked via glycosidic bonds.
  • A lauroyl fatty acid chain attached to one of the hydroxyl groups on the lipid backbone.

Data

The chemical formula can be represented as C₁₈H₃₅N₁O₁₁P for lipid IVA, with additional components contributed by Kdo and lauroyl modifications. The molecular weight varies depending on specific substitutions but generally falls within a range suitable for lipid A derivatives .

Chemical Reactions Analysis

Reactions

The formation of (Kdo)2-(lauroyl)-lipid IVA involves several key reactions:

  1. Acylation reactions catalyzed by LpxA, LpxC, LpxD, and LpxK.
  2. Glycosyl transfer reactions mediated by KdtA, which adds Kdo residues.
  3. Late-stage acylation by enzymes such as LpxL and LpxM that incorporate lauroyl chains.

These reactions are critical for generating the structural diversity necessary for effective immune response modulation .

Technical Details

Each enzyme in the pathway has been characterized biochemically, revealing their kinetic parameters and substrate specificities. For instance, LpxC's activity is dependent on zinc ions, highlighting its role as a metalloenzyme .

Mechanism of Action

Process

The mechanism by which (Kdo)2-(lauroyl)-lipid IVA exerts its biological effects involves:

  • Interaction with Toll-like receptor 4 (TLR4), triggering immune responses.
  • Modulation of cytokine release from immune cells upon recognition by pattern recognition receptors.

This interaction underscores its role in bacterial virulence and immune evasion strategies .

Data

Research indicates that variations in lipid A structures can significantly influence their immunogenic properties, affecting how effectively they stimulate immune responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a viscous liquid or solid depending on temperature and concentration.
  • Solubility: Soluble in organic solvents but poorly soluble in water due to its hydrophobic character.

Chemical Properties

  • Stability: Generally stable under physiological conditions but susceptible to hydrolysis under extreme pH or temperature conditions.
  • Reactivity: Can participate in further acylation or glycosylation reactions depending on available substrates.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize these properties .

Applications

Scientific Uses

(Kdo)2-(lauroyl)-lipid IVA has several important applications in scientific research:

  • Immunology: Used as a model compound to study immune system interactions with bacterial components.
  • Vaccine Development: Investigated for its potential as an adjuvant due to its ability to stimulate robust immune responses.
  • Pharmacology: Explored for therapeutic applications targeting Gram-negative bacterial infections by disrupting LPS synthesis pathways .
Introduction to (KDO)₂-(Lauroyl)-Lipid IVA in Gram-Negative Bacterial Physiology

Role in Lipopolysaccharide (LPS) Architecture and Outer Membrane Biogenesis

The outer membrane (OM) of Gram-negative bacteria serves as a formidable permeability barrier, largely due to the asymmetric distribution of LPS in its outer leaflet. (KDO)₂-(lauroyl)-lipid IVA acts as an obligate precursor in the assembly of hexaacylated Kdo₂-lipid A (endotoxin), the membrane-anchoring domain of LPS [1] [5].

  • Enzymatic Acylation Specificity: The cytoplasmic enzyme lauroyl acyltransferase (LpxL) catalyzes the transfer of a lauroyl chain from lauroyl-acyl carrier protein (lauryl-ACP) exclusively to the β-hydroxymyristoyl chain at the 2' position of (KDO)₂-lipid IVA. This reaction exhibits stringent specificity:
  • Substrate Requirement: LpxL absolutely requires the Kdo disaccharide domain. Lipid IVA lacking Kdo residues is not a substrate [3] [7].
  • Acyl Donor Preference: LpxL exhibits a ~10-fold higher catalytic efficiency (kcat/KM) for lauroyl-ACP (C12:0-ACP) compared to myristoyl-ACP (C14:0-ACP). Other acyl-ACPs (e.g., palmitoleoyl-ACP) are not utilized [3] [4].

  • Structural Determinant for Membrane Assembly: The addition of the lauroyl chain transforms the molecular shape and hydrophobic properties of the precursor:

  • Hydrophobicity Increase: Incorporation of the C12 lauroyl chain significantly increases the molecule's hydrophobicity, facilitating its integration into the developing OM [3] [5].
  • Membrane Fluidity: As a major component during LPS biosynthesis, its accumulation influences local membrane fluidity and curvature, potentially aiding the export of nascent LPS molecules via the Lpt (LPS transport) machinery [5] [8].

  • Prerequisite for Final Myristoylation: (KDO)₂-(lauroyl)-lipid IVA serves as the obligatory acceptor substrate for the next enzyme in the pathway, myristoyl acyltransferase (LpxM), which adds a secondary myristoyl (C14:0) chain to the β-hydroxymyristoyl chain at the 3' position. This final acylation step produces the mature, hexaacylated, endotoxically active Kdo₂-lipid A [2] [3].

Table 1: Enzymatic Synthesis of (KDO)₂-(Lauroyl)-Lipid IVA

PropertyDetailSignificance
EnzymeLauroyl Acyltransferase (LpxL)Catalyzes committed step towards hexaacylation
GenelpxL (formerly htrB)Essential under standard growth conditions
Substrate(KDO)₂-Lipid IVAAbsolute requirement for Kdo domain
Acyl DonorLauroyl-Acyl Carrier Protein (C12:0-ACP)High specificity (10x > myristoyl-ACP)
Reaction Product(KDO)₂-(Lauroyl)-Lipid IVACreates LpxM substrate; increases hydrophobicity for membrane integration
LocalizationCytoplasmic face of Inner MembraneCoordinates with upstream (cytosolic) and downstream (periplasmic) LPS assembly steps

Contextualizing (KDO)₂-(Lauroyl)-Lipid IVA Within Lipid A Biosynthetic Intermediates

The Raetz pathway for lipid A biosynthesis in Escherichia coli involves nine conserved enzymes. (KDO)₂-(lauroyl)-lipid IVA represents a defined intermediate occurring after Kdo transfer and before the final secondary acylation [1] [2] [6].

  • Position in the Biosynthetic Cascade:
  • Lipid IVA Synthesis: Cytoplasmic enzymes (LpxA, LpxC, LpxD, LpxH, LpxB, LpxK) assemble the tetraacylated, bis-phosphorylated disaccharide lipid IVA.
  • Kdo Transfer: The inner membrane enzyme KdtA transfers two Kdo residues from CMP-Kdo to lipid IVA, forming (KDO)₂-lipid IVA.
  • Lauroylation (LpxL): LpxL transfers lauroyl-ACP to (KDO)₂-lipid IVA, forming (KDO)₂-(lauroyl)-lipid IVA.
  • Myristoylation (LpxM): LpxM transfers myristoyl-ACP to (KDO)₂-(lauroyl)-lipid IVA, forming Kdo₂-lipid A (Endotoxin) [1] [2] [3].
  • Structural Features Defining Stage:
  • Acylation State: Pentaacylated (4 primary R-3-hydroxymyristoyl chains + 1 secondary lauroyl chain). This distinguishes it from the tetraacylated (KDO)₂-lipid IVA precursor and the hexaacylated Kdo₂-lipid A product [3] [4].
  • Phosphorylation: Retains the 1- and 4'-phosphate groups characteristic of lipid IVA and mature lipid A.
  • Glycosylation: Possesses the minimal Kdo domain (α-Kdo-(2→4)-α-Kdo-) required for viability in most Gram-negatives and for recognition by subsequent acyltransferases (LpxL, LpxM) [1] [7].

  • Functional Transition - Endotoxic Potential: The acylation state critically determines interaction with the mammalian innate immune receptor TLR4/MD-2.

  • Tetraacylated Precursors (e.g., Lipid IVA, (KDO)₂-lipid IVA): Function as potent antagonists of TLR4 signaling in human cells, blocking the pro-inflammatory response induced by hexaacylated LPS [1] [6] [9].
  • Pentaacylated (KDO)₂-(lauroyl)-lipid IVA: Represents an intermediate state. While less stimulatory than hexaacylated lipid A, its addition of the first secondary acyl chain begins to shift the molecule towards weak agonistic activity, particularly in murine systems, highlighting the sensitivity of TLR4/MD-2 to acyl chain number and position [6] [9].
  • Hexaacylated Kdo₂-lipid A: The final product is a potent agonist of TLR4/MD-2, triggering robust pro-inflammatory cytokine production [1] [6].

  • Microheterogeneity & Biological Implications: While the canonical pathway depicts sequential addition, studies show extracts can generate species with one or two lauroyl or myristoyl residues under specific conditions, indicating potential flexibility or minor alternative paths contributing to natural LPS microheterogeneity [3]. This heterogeneity might fine-tune OM properties or immune evasion.

  • Biotechnological Relevance: Engineered E. coli strains (e.g., KPM series) blocked in later steps (∆lpxL, ∆lpxM, ∆kdsD) accumulate lipid IVA or (KDO)₂-lipid IVA. These strains exhibit dramatically reduced endotoxicity due to the absence of secondary acyl chains (lauroyl, myristoyl), enabling the production of recombinant proteins with negligible endotoxin contamination [8]. Accumulation of (KDO)₂-(lauroyl)-lipid IVA itself is not typically the goal in such strains, as LpxL activity would still confer some endotoxic potential.

Table 2: Key Lipid A Biosynthetic Intermediates in E. coli

IntermediateChemical StructureAcyl ChainsKey ModificationsTLR4 Agonism (Human)Biological Role
Lipid IVATetraacyldisaccharide-1,4'-bis-phosphate4 (primary)None⚠️ AntagonistMembrane anchor precursor
(KDO)₂-Lipid IVA(KDO)₂-[Tetraacyldisaccharide-1,4'-bis-phosphate]4 (primary)Kdo disaccharide⚠️ AntagonistEssential precursor for late acylation; minimal LPS form
(KDO)₂-(Lauroyl)-Lipid IVA(KDO)₂-[Pentaacyldisaccharide-1,4'-bis-phosphate]4 (primary) + 1 (secondary C12 @ 2')Lauroyl addition (LpxL)↔️ Weak/IntermediateSubstrate for LpxM; membrane integration intermediate
Kdo₂-Lipid A (Endotoxin)(KDO)₂-[Hexaacyldisaccharide-1,4'-bis-phosphate]4 (primary) + 2 (secondary C12 @ 2', C14 @ 3')Lauroyl (LpxL) + Myristoyl (LpxM) addition⚠️⚠️⚠️ Strong AgonistMature OM anchor; potent endotoxin

Properties

Product Name

(KDO)2-(lauroyl)-lipid IVA

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C96H176N2O38P2

Molecular Weight

2028.4 g/mol

InChI

InChI=1S/C96H176N2O38P2/c1-6-11-16-21-26-31-36-41-46-51-66(101)56-76(107)97-81-89(130-79(110)57-67(102)52-47-42-37-32-27-22-17-12-7-2)85(114)74(128-92(81)136-138(122,123)124)64-125-91-82(98-77(108)59-69(54-49-44-39-34-29-24-19-14-9-4)127-78(109)55-50-45-40-35-30-25-20-15-10-5)90(131-80(111)58-68(103)53-48-43-38-33-28-23-18-13-8-3)88(135-137(119,120)121)75(129-91)65-126-95(93(115)116)61-73(84(113)87(133-95)72(106)63-100)132-96(94(117)118)60-70(104)83(112)86(134-96)71(105)62-99/h66-75,81-92,99-106,112-114H,6-65H2,1-5H3,(H,97,107)(H,98,108)(H,115,116)(H,117,118)(H2,119,120,121)(H2,122,123,124)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-/m1/s1

InChI Key

JVUUYJGQIVCMIU-ZODGSCPMSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.